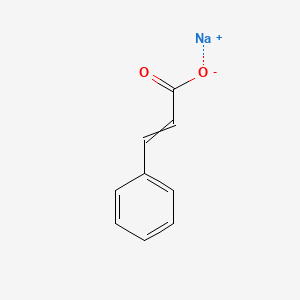

Sodium cinnamate

Description

Historical Trajectory of Cinnamic Acid Derivatives in Chemical Sciences

The journey of cinnamic acid and its derivatives in the chemical sciences began with the isolation of cinnamic acid itself. In 1780, Trommsdorf first isolated the acid from cinnamon oil, although he initially mistook it for benzoic acid. atamanchemicals.com It was later correctly identified by Dumas and Peligot in 1835. atamanchemicals.com A significant milestone in its history was its synthesis by Bertagnini in 1856 from benzaldehyde (B42025) and acetyl chloride. atamanchemicals.com The development of the Perkin reaction for the synthesis of cinnamic acid and its derivatives further propelled research in this area. jocpr.com

Historically, cinnamic acid derivatives have played a crucial role in the synthesis of other important compounds. For instance, ortho-nitrocinnamic acid was a key intermediate in the complete synthesis of indigo (B80030) by A. Baeyer. atamanchemicals.com The reduction of this compound to ortho-aminocinnamic acid also holds theoretical importance due to its facile conversion to quinoline (B57606) derivatives. atamanchemicals.com Over the years, the applications of cinnamic acid derivatives have expanded significantly, with their use in fragrances, the synthesis of synthetic indigo, and as precursors for pharmaceuticals. atamanchemicals.com The esters of cinnamic acid, such as methyl, ethyl, and benzyl (B1604629) cinnamate (B1238496), have found major use in the perfume industry. atamanchemicals.com Furthermore, cinnamic acid is a precursor in the enzymatic production of L-phenylalanine, a key component of the sweetener aspartame. atamanchemicals.com

Significance of Sodium Cinnamate as a Carboxylate Salt in Research Paradigms

The presence of the carboxylate group is central to the chemical identity and reactivity of this compound. As a salt of a carboxylic acid, it exhibits distinct properties compared to its parent acid. Many carboxylates, including this compound, are soluble in water, a property crucial for their application in various chemical and biological systems. biofuranchem.com The deprotonation of the carboxylic acid to form the carboxylate anion (-COO⁻) creates a negatively charged species that can readily interact with positively charged ions, making it an excellent component for forming coordination complexes. biofuranchem.com

The substitution of the carboxylic hydrogen with a sodium ion in this compound leads to the disappearance of intermolecular hydrogen bonding that is present in cinnamic acid dimers. ijcps.com This structural change is confirmed by shifts in the infrared spectra, specifically the disappearance of the γOH vibration and the appearance of asymmetric and symmetric vibrations of the carboxylate anion. ijcps.com This alteration in bonding and structure contributes to the enhanced thermal stability of this compound compared to cinnamic acid, with the salt being stable up to 180°C. ijcps.com This increased thermal resistance makes this compound suitable for applications requiring high-temperature processing, such as in nonlinear optical (NLO) materials. ijcps.com

The reactivity of the carboxylate group also allows this compound to participate in various chemical reactions, including esterification and amidation, to produce a wide range of derivatives with potential applications in medicinal chemistry and materials science. atamanchemicals.com

| Property | Cinnamic Acid | This compound | Significance of Carboxylate Group |

| Solubility | Slightly soluble in water | Soluble in water biofuranchem.com | The ionic nature of the carboxylate group enhances water solubility. |

| Thermal Stability | Decomposes at a lower temperature | Stable up to 180°C ijcps.com | Replacement of the acidic proton with sodium increases thermal resistance. ijcps.com |

| Bonding | Forms intermolecular hydrogen bonds ijcps.com | Ionic bonding, no intermolecular hydrogen bonding between cinnamate ions ijcps.com | The absence of hydrogen bonding in the salt form influences its physical properties. |

| Reactivity | Undergoes esterification, reactions at the double bond and phenyl ring atamanchemicals.com | The carboxylate can act as a nucleophile and is a key site for forming coordination complexes biofuranchem.com | The carboxylate group provides a reactive center for various synthetic transformations. |

Interdisciplinary Relevance of this compound in Advanced Chemical Disciplines

The unique properties of this compound have led to its application in a variety of advanced chemical disciplines, highlighting its interdisciplinary relevance.

Materials Science and Crystal Engineering:

In the field of materials science, this compound is explored for the development of new materials with specific optical and thermal properties. ijcps.comfastercapital.com Its ability to form crystals with non-linear optical (NLO) properties makes it a candidate for applications in laser frequency doubling and optical signal processing. ijcps.com The incorporation of the sodium ion has been shown to enhance the second harmonic generation (SHG) efficiency compared to cinnamic acid. ijcps.com Crystal engineering principles are applied to understand and control the packing of this compound molecules in the solid state to optimize these properties. fastercapital.com Furthermore, this compound has been used as a precursor for the synthesis of lanthanum(III) complexes with potential antifungal activity. researchgate.net

Polymer Chemistry:

This compound and other cinnamate derivatives are valuable in polymer chemistry, particularly in the development of photosensitive and photocrosslinkable polymers. nih.govnanoient.org The cinnamate group can undergo [2+2] photocycloaddition upon irradiation with UV light, leading to the formation of a cyclobutane (B1203170) ring and crosslinking of the polymer chains. nih.gov This property is utilized in the creation of photoresists for photolithography. this compound can also be used in the synthesis of monomers with both a polymerizable group and a photocrosslinkable cinnamate unit. Research has also explored the use of cinnamate-functionalized polyesters to create biodegradable elastomers for potential biomedical applications. nih.gov

Organic Synthesis and Catalysis:

This compound serves as a versatile precursor in organic synthesis. researchgate.net It is used in the preparation of various cinnamic acid derivatives, including esters and amides, which are of interest for their potential pharmacological activities. jocpr.com The salt form can be advantageous in certain reactions due to its solubility and the nucleophilicity of the carboxylate. For instance, it can be used in metathesis reactions to synthesize other metal cinnamate complexes. researchgate.net this compound has also been investigated as a photosensitive hydrotrope, which can be used to control the crystallization of other organic compounds. scirp.org

| Research Area | Application of this compound | Key Findings and Relevance |

| Materials Science | Nonlinear Optical (NLO) Materials | Enhanced second harmonic generation (SHG) efficiency compared to cinnamic acid. ijcps.com |

| Precursor for Metal Complexes | Synthesis of lanthanide complexes with potential biological activity. researchgate.net | |

| Polymer Chemistry | Photocrosslinkable Polymers | The cinnamate moiety enables UV-induced crosslinking for applications like photoresists. nih.gov |

| Biodegradable Elastomers | Functionalization of polyesters with cinnamate for creating flexible, biodegradable materials. nih.gov | |

| Organic Synthesis | Synthetic Precursor | Used to synthesize various esters, amides, and other derivatives. jocpr.comresearchgate.net |

| Photosensitive Hydrotrope | Controls crystallization of other molecules through its photo-responsive properties. scirp.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H7NaO2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

sodium;3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |

InChI Key |

DXIHILNWDOYYCH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation

Precursor-Based Synthesis Routes

Traditional condensation reactions remain fundamental in the synthesis of cinnamates. However, contemporary research focuses on modifying and optimizing these routes to enhance efficiency and product purity.

The Perkin reaction, first developed in 1868, is a well-established method for synthesizing cinnamic acids. wikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of an alkali salt of the acid, like sodium acetate (B1210297), which acts as a base catalyst. wikipedia.orguns.ac.id The anhydride must have at least two alpha-hydrogens for the reaction to proceed. wikipedia.org

While classic, the Perkin reaction has drawbacks, including long reaction times (4-10 hours) at high temperatures and the formation of unwanted side products. uns.ac.idjocpr.com For substrates with electron-donating groups, the product yield can be significantly reduced. jocpr.compcbiochemres.com To address these limitations, several modifications have been developed. One such innovation is the use of sonochemical methods, where ultrasound is applied to the reaction mixture. This technique has been shown to synthesize cinnamic acid from benzaldehyde and acetic anhydride in just 60 minutes at 70°C. uns.ac.id Another approach involves using alternative catalysts or reaction conditions, such as employing polyphosphate ester as a mediator under solvent-free microwave irradiation, which is particularly effective for aldehydes with electron-donating substituents. jocpr.com

Table 1: Comparison of Perkin Reaction Conditions

| Method | Reactants | Catalyst/Conditions | Reaction Time | Key Advantages/Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Perkin | Benzaldehyde, Acetic Anhydride | Sodium Acetate, High Temp | 4-10 hours | Disadvantage: Long reaction time, side products. uns.ac.idjocpr.com | wikipedia.orguns.ac.id |

| Sonochemical Modification | Benzaldehyde, Acetic Anhydride | Sodium Acetate, 70°C, Ultrasound | 60 minutes | Advantage: Reduced reaction time. uns.ac.id | uns.ac.id |

The Knoevenagel condensation is another cornerstone of C-C bond formation, often favored for synthesizing cinnamic acids where the Perkin reaction falls short, particularly with electron-rich aldehydes. jocpr.compcbiochemres.com This reaction is a modification of the Aldol condensation and involves the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (e.g., malonic acid), catalyzed by a base. thepharmajournal.com The initial product often undergoes spontaneous dehydration to yield the α,β-unsaturated product.

Modern adaptations focus on greener and more efficient catalytic systems. Research has demonstrated the efficacy of various catalysts and conditions, such as:

Microwave Irradiation : Using tetra-butyl ammonium (B1175870) bromide (TBAB) and potassium carbonate (K2CO3) in water under microwave irradiation provides an eco-friendly route with excellent yields. thepharmajournal.com

Novel Catalysts : Sodium benzoate (B1203000) has been used as an inexpensive and environmentally benign catalyst, with ultrasound irradiation further enhancing reaction rates. tandfonline.com

Bifunctional Catalysts : Polystyrene bearing both 4-(dimethylamino)pyridine (DMAP) and piperidine (B6355638) moieties has been successfully employed to produce E-cinnamates in high yields from aryl aldehydes and monoethyl malonate. orientjchem.orgorientjchem.org

The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) and piperidine as the catalytic system, typically results in decarboxylation to directly form cinnamic acid. thepharmajournal.com

The Claisen condensation, particularly the Claisen-Schmidt variant, provides a direct route to cinnamate (B1238496) esters. This reaction involves the condensation of an aromatic aldehyde (like benzaldehyde) with an ester (such as ethyl acetate) in the presence of a strong base. vaia.com This method is versatile, allowing for the synthesis of various esters, including methyl, ethyl, and isopropyl cinnamates, by reacting an aldehyde with the corresponding alkyl acetate.

For example, the synthesis of ethyl 4-methoxy cinnamate can be achieved through the Claisen condensation of anisaldehyde and ethyl acetate at 0-5°C, using sodium as a base, with a reported yield of about 77%. This process has been successfully scaled up to a 2000-L scale for the production of related α-alkoxy-cinnamates, demonstrating its industrial viability. acs.orgresearchgate.net A key challenge can be the hydrolysis of the starting acetate and the product ester, especially when higher temperatures are required for less reactive substrates. In such cases, a two-step process involving the synthesis of a simpler ester followed by transesterification can be a more effective strategy.

Knoevenagel Condensation Approaches

Catalytic Synthesis Innovations

The development of novel catalytic systems is at the forefront of modern organic synthesis, aiming for higher efficiency, selectivity, and sustainability. Both biocatalysis and transition metal catalysis have emerged as powerful tools for producing cinnamates.

Biocatalysis offers a green alternative to traditional chemical synthesis, utilizing enzymes to catalyze reactions under mild conditions. researchgate.net Lipases are a prominent class of enzymes used for the synthesis of cinnamate esters via esterification and transesterification reactions. researchgate.netcapes.gov.br These enzymes can be used in either free or, more commonly, immobilized forms to enhance operational stability, recovery, and reusability. researchgate.net

Notable examples include:

Lipozyme TLIM : This immobilized lipase (B570770) has been used to catalyze the esterification of cinnamic acid with ethanol (B145695), achieving high yields of ethyl cinnamate. researchgate.netcapes.gov.br

Novozym 435 : Another widely used immobilized lipase, it has been employed in the synthesis of derivatives like ethyl ferulate and octyl methoxycinnamate. jocpr.compcbiochemres.com

Silica-Immobilized Lipolase 100T : This system was used for the enzymatic esterification of n-propanol with cinnamic acid, yielding n-propyl cinnamate. researchgate.net

Furthermore, multi-enzyme biocatalytic cascades are being engineered for the production of related compounds. For instance, a three-step cascade combining phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH) has been developed to produce cinnamyl alcohol from L-phenylalanine, where a cinnamate intermediate is formed. nih.gov

Table 2: Examples of Enzymatic Synthesis of Cinnamate Esters

| Enzyme | Reaction | Substrates | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Lipozyme TLIM | Esterification | Cinnamic acid, Ethanol | Ethyl cinnamate | High conversion yield. researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |

| Novozym 435 | Esterification | p-methoxycinnamic acid, 2-ethyl hexanol | Octyl methoxycinnamate | Demonstrates synthesis of commercially relevant derivatives. pcbiochemres.com | pcbiochemres.com |

| Silica-Immobilized Lipolase 100T | Esterification | Cinnamic acid, n-propanol | n-propyl cinnamate | Achieved a good yield in a scaled-up batch reaction. researchgate.net | researchgate.net |

Transition metal catalysis, particularly using palladium, represents a powerful and versatile methodology for forming the C-C bonds necessary for cinnamate structures. thieme-connect.comeie.gr These reactions are central to modern organic synthesis, enabling the construction of complex molecules from simple precursors. researchgate.net

The Mizoroki-Heck reaction (or Heck reaction) is a prominent example, typically involving the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. eie.gr For cinnamate synthesis, this often entails reacting an aryl halide with an acrylate (B77674), such as methyl acrylate or ethyl acrylate. eie.grbeilstein-journals.org

Recent innovations in this field include:

Remote C-H Olefination : Palladium catalysis has been used for the remote meta-C–H olefination of substituted cinnamates using a nitrile directing group, showcasing high selectivity and applicability to various olefin coupling partners. dntb.gov.uaresearchgate.net

Ligand and Catalyst Development : Research is ongoing to develop more efficient catalytic systems. This includes the use of specific ligands like bisoxazoline to control regioselectivity in the alkoxycarbonylation of phenylacetylene (B144264) to produce cinnamate esters. researchgate.net The addition of electron-poor olefins, such as methyl cinnamate itself, has been found to be crucial for controlling selectivity in certain complex, multi-component reactions catalyzed by palladium. clockss.org

Multi-component Reactions : Tandem reactions, such as a Heck coupling/aryne dicarbofunctionalization, have been developed to create complex, o-alkylated arylacrylates in excellent yields. beilstein-journals.org

These palladium-catalyzed methods are instrumental in synthesizing a wide array of functionalized cinnamic acid derivatives, which are valuable in pharmaceuticals and materials science. beilstein-journals.orgacs.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium)

Electrochemical and Photochemical Synthetic Pathways

Electrochemical and photochemical methods offer innovative, green alternatives for synthesizing cinnamate derivatives, often proceeding under ambient conditions without the need for harsh reagents.

Electrosynthesis provides a pathway for the conversion of cinnamaldehyde (B126680) into methyl cinnamate. beilstein-journals.org Using tetra-n-butylammonium fluoride (B91410) (TBAF) as the supporting electrolyte, the aldehyde can be oxidized to an oxonium cation intermediate, which then reacts to form the ester. beilstein-journals.org Another electrochemical process involves a three-component reaction of cinnamic acids, sulfur dioxide, and an alcohol using graphite (B72142) electrodes to produce alkyl alkenesulfonates. chemrxiv.org The proposed mechanism involves a one-electron oxidation of the cinnamate to a radical cation. chemrxiv.org

Photocatalysis, particularly using visible light, has also been applied. A notable example is the visible-light-mediated amidation of cinnamic acid. beilstein-journals.org Exposure of ethyl 2-diazoacetate to light generates a reactive free carbene, which leads to the formation of a nitrilium ion with acetonitrile (B52724), ultimately reacting with the cinnamic acid to form an amide derivative in excellent yield. beilstein-journals.org Cinnamate side groups themselves are known to be photoreactive, undergoing [2+2] cycloaddition reactions, a property that underscores the compound's interaction with light. scholaris.ca

Green Chemistry Approaches in Sodium Cinnamate Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound and its precursors, focusing on reducing solvent use, employing safer reagents, and improving energy efficiency.

Eliminating volatile and toxic organic solvents is a key goal of green synthesis. Solvent-free methods for preparing cinnamic acid derivatives have been developed, such as the reaction of an aryl aldehyde and malonic acid using microwave irradiation. researchgate.net Graphene oxide has been used as a recyclable catalyst for the amidation of cinnamic acid under solvent-free conditions. beilstein-journals.org A quantitative Wittig synthesis of ethyl cinnamate has also been achieved by simply stirring the reactants at room temperature without any solvent. tandfonline.com

Reactions in aqueous media provide an environmentally benign alternative. The preparation of cinnamic acid can be conducted from its esters via hydrolysis in an aqueous alkaline solution, directly yielding an aqueous solution of this compound. google.com Furthermore, a method for O-protected amide derivative synthesis from hydroxycinnamic acid has been developed using isobutyl chloroformate in water. beilstein-journals.org

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as a solid-liquid or aqueous-organic system. crdeepjournal.orgwiley-vch.de This methodology is particularly suited for green chemistry as it can enhance reaction rates and eliminate the need for harsh conditions or expensive anhydrous solvents.

In the synthesis of cinnamate esters, Aliquat® 336 has been effectively used as a solid-liquid phase-transfer catalyst. researchgate.net This approach, often combined with microwave irradiation, allows for the synthesis to proceed under mild, solvent-free conditions with short reaction times and high yields. researchgate.net Another example involves the use of tetrabutyl ammonium bromide (TBAB) as a PTC in the condensation reaction between an aldehyde and methyl acetate to form a methyl cinnamate derivative. google.com This system enhances the reaction by facilitating the transfer of reactants between the solid and liquid phases. google.com

| Catalyst | Reaction Type | System | Key Advantage | Citation |

|---|---|---|---|---|

| Aliquat® 336 | Esterification | Solid-Liquid | Enables solvent-free conditions with microwave heating. | researchgate.net |

| Tetrabutyl ammonium bromide (TBAB) | Condensation | Solid-Liquid | Promotes reaction between phases and accelerates rate. | google.com |

| Quaternary ammonium bromide | Substitution (Cinnamyl bromide to acetate) | Solid-Liquid | Achieves complete conversion with high selectivity. | researchgate.net |

The application of microwave and ultrasonic energy provides a significant enhancement to chemical synthesis, primarily by drastically reducing reaction times, which contributes to energy efficiency.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to several reactions that produce cinnamic acid or its esters. The Knoevenagel condensation of benzaldehyde and malonic acid can be carried out under microwave irradiation to produce trans-cinnamic acid in about one hour. acs.orgnih.gov The Horner–Wadsworth–Emmons reaction and Fischer esterification are other C-C bond-forming reactions that have been adapted to microwave conditions, yielding ethyl and methyl cinnamates, respectively, with improved yields and significantly shorter reaction times compared to conventional heating. nsf.govnih.gov These methods are often highlighted for their adherence to green chemistry principles, including energy efficiency and high atom economy. nsf.gov

Sonochemistry, which utilizes ultrasonic waves, is another green technique. The esterification of cinnamic acid with n-octanol has been achieved using ultrasonic assistance, which is noted for being efficient, easy to perform, and environmentally friendly. iosrphr.org

Phase-Transfer Catalysis Systems

Mechanistic Investigations of Cinnamate Formation Reactions

Understanding the reaction mechanisms for the formation of cinnamates is crucial for optimizing synthetic routes. The most established methods are the Perkin reaction and the Claisen condensation.

The Perkin reaction synthesizes α,β-unsaturated aromatic acids, such as cinnamic acid, through the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. wikipedia.orgslideshare.net The mechanism involves the following key steps:

Carbanion Formation : The alkali salt, acting as a base, abstracts an α-hydrogen from the acid anhydride to form a resonance-stabilized carbanion. testbook.combyjus.com

Nucleophilic Attack : The carbanion attacks the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate. testbook.combyjus.com

Acyl Transfer and Elimination : An intramolecular acetyl transfer occurs, followed by the elimination of a water molecule (after hydrolysis of an intermediate anhydride) to form the final α,β-unsaturated acid product. slideshare.net

The Claisen Condensation (specifically, a Claisen-Schmidt variant) can be used to synthesize cinnamate esters. This reaction involves the condensation of an aromatic aldehyde (which lacks α-hydrogens) with an ester that possesses at least two α-hydrogens, in the presence of a strong base like sodium ethoxide or metallic sodium. numberanalytics.comorgsyn.org The mechanism proceeds as follows:

Enolate Formation : A strong base removes an α-hydrogen from the ester, creating a nucleophilic enolate ion. libretexts.orgyoutube.com

Nucleophilic Addition : The enolate attacks the carbonyl carbon of the aromatic aldehyde. numberanalytics.com

Elimination : The resulting intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated ester. numberanalytics.com

These mechanistic pathways form the foundation of cinnamic acid and cinnamate ester synthesis, with modern methodologies often representing modifications or catalytic variations of these classic reactions.

Crystallographic Science and Solid State Architectural Studies

Crystal Growth Techniques and Optimization

The formation of high-quality single crystals is a prerequisite for definitive structural analysis. Various techniques are employed to produce crystals suitable for methods like Single-Crystal X-ray Diffraction (SXRD).

The most common and widely reported method for obtaining crystals of sodium cinnamate (B1238496) is solution growth, specifically the slow evaporation technique. researchgate.netakjournals.com This process involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate gradually at a controlled temperature.

Researchers have successfully grown single crystals of sodium cinnamate by dissolving it in methanol (B129727) and allowing the solution to evaporate slowly at room temperature. researchgate.netakjournals.comnih.govresearchgate.net In a typical preparation, this compound itself is synthesized by neutralizing cinnamic acid with a stoichiometric amount of sodium hydroxide (B78521) in methanol. scirp.org An alternative approach involves mixing cinnamic acid dissolved in ethanol (B145695) with an aqueous solution of a sodium salt, followed by slow evaporation of the solvent mixture.

The morphology and quality of the resulting crystals are highly dependent on various crystallization parameters. These include the choice of solvent, temperature, concentration of the solute, and the rate of cooling or evaporation. mdpi.com For instance, crystallization of cinnamic acid from a hydrotropic solution of this compound using alternate heating and cooling cycles was found to produce porous aggregate structures. scirp.orglookchem.comechemi.comresearcher.lifeiucr.org

However, studies on related compounds like sodium m-bromocinnamate indicate that obtaining well-ordered crystals can be challenging. Analysis of this compound revealed significant line broadening in solid-state NMR spectra, which suggests a low degree of crystallinity or the presence of structural disorder. This difficulty in achieving a highly ordered lattice for some sodium cinnamates can hinder their complete structural elucidation.

Solution Growth Methods (e.g., Slow Evaporation)

Crystal Structure Determination and Analysis (e.g., SXRD)

Single-Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on unit cell dimensions, symmetry, and the spatial arrangement of molecules.

While multiple studies report the synthesis of this compound crystals, a complete single-crystal structure determination for the simple, unsubstituted this compound (C₉H₇NaO₂) is not available in the reviewed literature. However, the crystal structure of a closely related derivative, sodium 2-nitrocinnamate dihydrate , has been successfully determined by SXRD, offering valuable insights into how this compound structures can form.

The analysis of sodium 2-nitrocinnamate dihydrate revealed that it crystallizes in the monoclinic system with the space group P 2₁/c. The unit cell is the fundamental repeating block of the crystal, and its dimensions are key crystallographic parameters. The determined parameters for this derivative are detailed in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | [Na(C₉H₆NO₄)(H₂O)₂]n |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a | 19.4179 (7) Å |

| b | 3.6899 (2) Å |

| c | 14.8738 (7) Å |

| β | 92.239 (4)° |

| Volume (V) | 1064.90 (9) ų |

| Z (Formula units per cell) | 4 |

The SXRD data for sodium 2-nitrocinnamate dihydrate shows that the sodium cation (Na⁺) is six-coordinate, adopting an octahedral geometry. It is bonded to six oxygen atoms: three from the carboxylate groups of three different nitrocinnamate anions and three from water molecules.

This coordination results in the formation of a one-dimensional coordination polymer, where NaO₆ octahedra are linked together by bridging water molecules and carboxylate groups. The cinnamate ligand itself is not planar; the nitro group and the carboxylate group are both twisted out of the plane of the benzene (B151609) ring. The structure is further stabilized by hydrogen bonds between the water molecules and the oxygen atoms of the carboxylate and nitro groups. While this structure is for a nitro-substituted derivative, it demonstrates the capacity of sodium cinnamates to form stable, ordered polymeric chains, particularly in the presence of water of hydration.

Unit Cell Parameters and Space Group Symmetries

Influence of Alkali Metal Cations on Crystal Packing and Properties

The identity of the alkali metal cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can have a profound impact on the crystal packing and solid-state properties of cinnamates. Studies comparing a series of alkali metal salts of m-bromocinnamic acid have shown that the size of the cation is a critical factor.

For the m-bromocinnamate salts, it was observed that larger cations like potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺) resulted in well-ordered crystals that showed nearly complete photoreaction upon UV irradiation. In contrast, the sodium (Na⁺) salt exhibited poor crystallinity and a much lower degree of photoreactivity. This difference is attributed to the way the cation size influences the packing arrangement of the cinnamate anions in the crystal lattice. In the well-ordered structures of the K, Rb, and Cs salts, the anions adopt a head-to-head arrangement (β-form) that is conducive to photodimerization. The disorder in the sodium salt structure disrupts this favorable alignment. This trend highlights that while sodium is a small cation, it does not always lead to simple, highly ordered crystal structures in this class of compounds.

Supramolecular Interactions in Cinnamate Crystal Structures

Hydrogen bonds are crucial directional interactions that play a dominant role in the molecular assembly of many organic crystals. irb.hrnih.gov In the crystal structures of cinnamate derivatives, hydrogen bonds involving the carboxylate group are common. For example, in ammonium (B1175870) and cycloalkylammonium cinnamate salts, N-H···O hydrogen bonds between the ammonium cation and the cinnamate anion are primary structure-directing interactions. researchgate.net These interactions can link molecules into extensive one- and two-dimensional networks. researchgate.net

Beyond the primary ionic and hydrogen bonding interactions, weaker C-H···O and C-H···π interactions often provide additional stability to the three-dimensional crystal lattice. nih.gov In some complex structures, water molecules can be incorporated, participating in O-H···O and O-H···N hydrogen bonds that further link the primary components. eurjchem.com The interplay of these various hydrogen bonds can lead to complex and sometimes unpredictable supramolecular structures. researchgate.net The specific network formed is critical, as it can influence everything from crystal morphology to the ability of the crystal to host other molecules. fastercapital.comnih.gov

| Compound Type | Interaction Type | Role in Crystal Structure | Reference |

|---|---|---|---|

| Amide-based Cinnamate Ester | N-H···O, C-H···O | Links molecules into a three-dimensional network. | nih.gov |

| Cyclohexylammonium Cinnamate | N-H···O | Links the cation and anion, facilitating proton transfer. | researchgate.net |

| L-amino acid methyl ester cinnamate salts | Primary Ammonium Monocarboxylate (PAM) Synthon | Key interaction for forming chiral gelator fibers. | nih.gov |

| Gadolinium Dibromoacetate with 4,4'-bipyridine | O-H···O, O-H···N | Connects polymeric units involving coordinated water molecules. | eurjchem.com |

The planar phenyl rings of cinnamate molecules provide an ideal geometry for π-π stacking interactions, which are a significant cohesive force in the crystal structures of many aromatic compounds. fastercapital.com These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap. In addition to direct π-π stacking, C-H···π interactions, where a C-H bond points towards the face of a π system, also contribute to the stability of the crystal packing. nih.gov

| System | Interaction Type | Observed Characteristics | Reference |

|---|---|---|---|

| 2-(4-acetylanilino)-2-oxoethyl cinnamate | C-H···π | Contributes to the formation of a 3D network. | nih.gov |

| Methyl Cinnamate-Derived Organogels | π–π stacking, C═O···π | Facilitates gelation in the absence of hydrogen bonding. | acs.orgresearchgate.net |

| Aqua(3-aminopyridinium) (E)-3-(4-fluorophenyl)propenoate | Slipped π–π stacking | Forms layers parallel to the bc plane of the crystal. | doaj.org |

| Picrate Salts | π–π stacking | A major feature in crystal packing, often involving pairs of stacked anions. | nih.gov |

Hydrogen Bonding Networks

Crystal Engineering for Directed Photoreactivity

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net One of the most celebrated examples of crystal engineering involves controlling the [2+2] photodimerization of cinnamic acids and their derivatives. researchgate.net In the 1960s, G. M. J. Schmidt established the topochemical postulate, which states that for a [2+2] cycloaddition to occur in the solid state, the reactive carbon-carbon double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. pku.edu.cnacs.org

The crystal structure pre-organizes the reactant molecules, and by controlling the packing, one can direct the reaction to yield a specific stereoisomer of the resulting cyclobutane (B1203170) product (e.g., truxinic or truxillic acids). researchgate.netresearchgate.net Different crystal polymorphs of the same compound can have vastly different photoreactivity. The α- and β-forms of trans-cinnamic acid, for example, both adhere to the topochemical rules and are photoreactive, while the γ-form is photostable because the double bonds are too far apart (> 4.7 Å). acs.orgthieme-connect.com

Modern crystal engineering techniques use co-crystallization, metal coordination, and covalent templates to force cinnamate derivatives into a reactive arrangement. researchgate.netbilkent.edu.tr For instance, using 1,8-dihydroxynaphthalene as a covalent template can bring two different cinnamic acid molecules into close proximity (e.g., 3.632 Å between olefin centers), allowing for selective cross-dimerization to form unsymmetrical β-truxinic acid products as single diastereomers. bilkent.edu.tr This demonstrates a powerful strategy to overcome the limitations of a molecule's inherent packing preferences and achieve desired reaction outcomes. thieme-connect.com The photoreactivity of bromo-cinnamate salts is also influenced by the cation, with cesium, rubidium, and potassium salts showing almost complete reaction, in contrast to the less reactive ammonium and sodium salts. nsf.gov

| Polymorph | Olefin Separation Distance (Å) | Olefin Orientation | Photoreactivity | Reference |

|---|---|---|---|---|

| α-form | ~3.6 - 4.1 Å | Parallel, head-to-tail | Reactive (yields α-truxillic acid) | acs.org |

| β-form | ~3.9 - 4.1 Å | Parallel, head-to-head | Reactive (yields β-truxinic acid) | acs.orgbilkent.edu.tr |

| γ-form | > 4.7 Å | Not parallel | Stable (no reaction) | thieme-connect.com |

Photophysical and Photochemical Phenomena of Cinnamate Systems

Photoisomerization Processes

In solution, the most prominent photochemical reaction for cinnamate (B1238496) derivatives is the reversible isomerization around the carbon-carbon double bond. american.edu This process involves the conversion between the thermodynamically more stable trans isomer and the cis isomer upon absorption of light energy.

The photoisomerization of cinnamates from the trans (E) to the cis (Z) configuration is a direct method for achieving the contra-thermodynamic isomerization of the olefin. acs.org Upon irradiation with UV light, typically above 300 nm, the trans-cinnamate molecule absorbs a photon and is promoted to an electronically excited state. acs.org From this excited state, the molecule can undergo a non-radiative decay process back to the ground state. nih.gov This relaxation can result in the formation of either the original trans isomer or the cis isomer. acs.orgnih.gov Theoretical studies using methods like XMS-CASPT2 have been employed to map the minimum energy paths of this photoisomerization process, revealing a zwitterionic-like electronic structure at the transition state. nih.gov In some specific environments, such as organic glass, a regioselective "Hula-twist" isomerization process has also been observed. rsc.org

The efficiency and pathway of isomerization can be influenced by substituents on the phenyl ring and the polarity of the solvent, which can affect the energy barrier of the photoisomerization paths. nih.gov For many cinnamate esters in an inert solvent, photoisomerization is the major observed photochemical reaction, with the primary products being the respective geometric isomers. american.edu

Continuous irradiation of a cinnamate solution does not lead to a complete conversion to the cis isomer. Instead, a dynamic equilibrium, known as a photostationary state (PSS), is established. american.eduacs.org At this point, the rate of trans-to-cis isomerization equals the rate of cis-to-trans isomerization, resulting in a constant ratio of the two isomers in the mixture.

For instance, the irradiation of a 0.01 M solution of trans-cinnamic acid in acetonitrile (B52724) with a high-pressure mercury lamp (λ > 300 nm) leads to a photostationary state composed of approximately 67% trans-cinnamic acid and 33% cis-cinnamic acid. acs.org Similar photostationary state compositions are obtained in other solvents like ethanol (B145695) and methanol (B129727). acs.org Under these dilute solution conditions, photodimerization reactions are generally not competitive with the E/Z isomerization. acs.org

| Parameter | Value | Conditions |

| Initial Isomer | trans-Cinnamic Acid | 0.01 M solution in Acetonitrile |

| Irradiation Source | High-pressure mercury lamp (λ > 300 nm) | - |

| trans Isomer at PSS | 67% | Reached after sufficient irradiation time |

| cis Isomer at PSS | 33% | Reached after sufficient irradiation time |

This table presents data for the photostationary state of cinnamic acid in solution, as a model for cinnamate systems.

Trans-Cis Isomerization Pathways

Photodimerization Reactions

In the solid state, and under certain solution conditions, the photochemical behavior of cinnamates is dominated by dimerization reactions. This process is highly dependent on the spatial arrangement of the molecules relative to one another.

The photodimerization of cinnamates is a classic example of a [2+2] photocycloaddition reaction. nih.gov Upon irradiation, typically with UV light, the double bond of an excited-state cinnamate molecule reacts with the double bond of an adjacent ground-state molecule. This reaction forms a four-membered cyclobutane (B1203170) ring, effectively joining the two cinnamate units. nih.govacs.org The resulting dimeric products are known as truxinates or truxillic acids (in the case of cinnamic acid). acs.orgbilkent.edu.tr For example, the solid-state irradiation of α-trans-cinnamic acid yields α-truxillic acid. acs.org This type of reaction is a powerful method for constructing cyclobutane rings, which are key structural motifs in various natural products. bilkent.edu.tr

While photodimerization can yield a mixture of different cyclobutane isomers, significant progress has been made in controlling the regioselectivity and stereoselectivity of the reaction. In solution, achieving selectivity can be challenging due to the random orientation of molecules. However, methods using visible-light catalysis have been developed to promote highly regio- and diastereoselective intermolecular [2+2] dimerization of cinnamic acid derivatives. nih.gov

In the solid state, selectivity is often inherently higher due to the fixed arrangement of molecules. Furthermore, template-directed synthesis offers a powerful strategy for precise control. By using a covalent template like 1,8-dihydroxynaphthalene, cinnamic acid derivatives can be pre-organized, leading to highly selective photochemical [2+2] cycloaddition reactions. bilkent.edu.trthieme-connect.comorganic-chemistry.org This approach allows for the formation of specific diastereomers, such as β-truxinic acid analogues, in high yields. thieme-connect.comorganic-chemistry.org Lewis acid catalysis, for example with tin(IV) chloride, has also been shown to enhance the efficiency and stereoselectivity of photodimerization, favoring the formation of syn head-to-tail dimers (α-truxillates). osti.gov

The photodimerization of cinnamic acid in the solid state is the archetypal example of a topochemical reaction—a reaction in which the crystal lattice structure of the reactant dictates the outcome and stereochemistry of the product. acs.orgtandfonline.com This relationship was systematically studied by Schmidt and his coworkers, leading to the formulation of the topochemical principle. tandfonline.comnih.gov

According to this principle, for a solid-state [2+2] photocycloaddition to occur, the reacting double bonds of neighboring molecules must be oriented parallel to each other and separated by a distance of approximately 4.2 Å or less. tandfonline.comnih.gov The specific crystalline polymorph of the cinnamic acid (or its salt/ester) determines the packing arrangement and, consequently, the structure of the resulting dimer.

α-form: Molecules are packed in a head-to-tail arrangement, leading to the formation of α-truxillic acid (a centrosymmetric dimer).

β-form: Molecules are packed in a head-to-head arrangement, yielding β-truxinic acid (a dimer with a plane of symmetry).

γ-form: The distance between double bonds is too large (greater than 4.2 Å), and the molecules are not suitably aligned, rendering this polymorph photochemically unreactive. nih.gov

This principle demonstrates that a slight change in the molecular packing can dramatically alter the photochemical behavior, a phenomenon described as "kaleidoscopic" topochemical reactivity. tandfonline.comkoreascience.kr Therefore, controlling the crystallization conditions is paramount to directing the outcome of solid-state photoreactions of cinnamate systems.

Regioselectivity and Stereoselectivity Control in Photodimerization

Photoswitchable Behavior and Molecular Memory

The photoswitchable nature of cinnamate systems is predominantly rooted in the reversible E-Z (or trans-cis) isomerization of the alkene double bond. The trans isomer of sodium cinnamate is generally the more thermodynamically stable form. Upon irradiation with UV light of a specific wavelength, it can be converted to the less stable cis isomer. tandfonline.commdpi.com This process can be reversed by exposing the cis isomer to UV light of a different wavelength or through thermal relaxation. mdpi.comresearchgate.net This reversible switching between two distinct isomers allows the system to function as a molecular switch.

This photoswitchable capability has been harnessed to control the properties of materials. For instance, this compound has been investigated as a photoswitchable hydrotrope. researchgate.netscirp.org Hydrotropes are compounds that enhance the solubility of poorly soluble substances in water. The trans-to-cis isomerization of this compound under UV irradiation alters its molecular geometry and aggregation behavior, thereby changing its effectiveness as a solubilizing agent. This allows for the controlled precipitation and recovery of a dissolved solute simply by applying a light stimulus. researchgate.netscirp.org

The concept of molecular memory is linked to the stability of these photo-induced states. Cinnamate-based systems can "remember" the state they were switched to (e.g., the cis form or a dimerized state) after the light source is removed. Cinnamate-based photonic films, for example, can undergo reversible [2+2] photocycloaddition, and the resulting photo-induced states show remarkable temporal and thermal stability, which is essential for applications like optical data storage. researchgate.net The system retains this "memory" until it is intentionally erased by a different light stimulus (e.g., a different wavelength) that reverses the initial photochemical reaction. mdpi.comresearchgate.net

Research has explored this behavior in various cinnamate derivatives. Studies on methyl p-hydroxy-cinnamate, for example, have used ¹H NMR to track the transformation from the trans to the cis isomer, noting the appearance of characteristic proton signals for the cis form upon UV irradiation. acs.org The key data from such photoisomerization studies are summarized in the table below.

Table 1: Research Findings on Cinnamate Photoisomerization

| Compound/System | Phenomenon | Method of Analysis | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound (Na-CIN) | Photoswitchable hydrotropy | UV Irradiation | Trans-cis isomerization under UV light alters hydrotropic properties, allowing for solute recovery. | researchgate.netscirp.org |

| Methyl p-hydroxy-cinnamate | Trans-cis photoisomerization | ¹H NMR Spectroscopy | Irradiation led to the appearance of a cis olefinic proton signal at 5.78 ppm. The optimal reaction time was found to be 6 hours. | acs.org |

| Cinnamic Acid (CA) | E to Z photoisomerization | UV-Vis Spectroscopy | Irradiation at 300 nm induces E to Z isomerization, causing a blue shift of ~12 nm in the absorption maximum. This can be reversed with 254 nm light. | mdpi.com |

Photocleavage of Cyclobutane Rings

In addition to isomerization, cinnamate derivatives can undergo a [2+2] photocycloaddition reaction, particularly in the solid state or in concentrated solutions, where two cinnamate molecules align. tandfonline.comnsf.gov This reaction, typically induced by UV light with wavelengths longer than 260 nm, results in the formation of a four-membered cyclobutane ring, creating dimers such as α-truxillic acid derivatives. nih.gov

Crucially, this dimerization process is often reversible. The cyclobutane rings can be broken, or "cleaved," by irradiating the material with UV light of a shorter wavelength, typically below 260 nm. researchgate.netnih.gov This photocleavage process regenerates the original cinnamate monomers, restoring the carbon-carbon double bonds. nih.govmdpi.com

The reversible cycle of photodimerization and photocleavage is the foundation for developing self-healing and photoresponsive polymers. researchgate.net For instance, polymers crosslinked via cinnamate dimerization can have their crosslinks broken by short-wavelength UV light, allowing the material to flow or reform, and then be re-crosslinked with longer-wavelength UV light. nih.govresearchgate.net

The cleavage of the cyclobutane ring can proceed through different pathways. While symmetric fission yields the two original olefin molecules, asymmetric fission can also occur, resulting in two different olefin products. In coumarin (B35378) dimers, which are structurally related to cinnamate dimers, the mode of photocleavage (symmetric vs. asymmetric) is influenced by the molecular structure and steric factors. nih.gov

Table 2: Wavelength Dependence of Cinnamate Photoreactions

| Process | Inducing Wavelength | Result | Application Context | Reference(s) |

|---|---|---|---|---|

| [2+2] Photocycloaddition (Dimerization) | > 260 nm (e.g., 365 nm) | Formation of cyclobutane rings | Crosslinking of polymers, data writing | researchgate.netnih.gov |

Spectroscopic Investigations of Photochemical Transformations (e.g., UV-Vis, FTIR)

Spectroscopic techniques are indispensable for monitoring the photochemical transformations in cinnamate systems. UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are the most common methods used to track these changes in real-time or after irradiation.

UV-Vis Spectroscopy is highly effective for observing changes involving the π-electron system of the cinnamate group.

Isomerization: The trans and cis isomers of cinnamate have distinct UV absorption spectra. The trans isomer typically has a higher molar absorptivity than the cis isomer. taylorandfrancis.com Upon irradiation, the E to Z (trans to cis) photoisomerization of cinnamic acid leads to significant changes in the absorption profile, including a blue shift in the absorption maximum. mdpi.com For example, thin films of poly(sebacoyl-co-glycerol) cinnamate (PGS-CinA) show a strong absorbance peak at 273 nm, which decreases by 90% after 30 minutes of UV irradiation due to the consumption of the C=C double bonds during dimerization. nih.gov

Dimerization: The photodimerization process consumes the conjugated C=C double bond, leading to a decrease in the intensity of the characteristic π-π* transition absorption band, which is typically observed between 270 and 320 nm for cinnamate derivatives. nih.govunesp.br

FTIR Spectroscopy provides detailed information about the changes in specific chemical bonds.

Disappearance of C=C Bond: The most prominent change during photodimerization is the decay of the vibrational band corresponding to the C=C stretching of the alkene group, which appears around 1630-1640 cm⁻¹. nih.govresearchgate.net

Formation of Cyclobutane Ring: The formation of the dimer is confirmed by the appearance of new bands. Specifically, stretching modes of the newly formed cyclobutane ring can be observed, often appearing in the region around 1000 cm⁻¹. uzh.ch

Carbonyl Group Shift: In some cases, the electronic environment of the carbonyl (C=O) group changes. In cinnamic acid, intermolecular hydrogen bonding affects the C=O stretching frequency. Upon formation of this compound, the disappearance of bands from the -OH group and the appearance of asymmetric and symmetric vibrations of the carboxylate anion (COO⁻) confirm the salt's formation. ijcps.com During photoreactions, changes in conjugation can also slightly shift the position of the C=O band.

These spectroscopic methods, often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy, provide a comprehensive picture of the dynamic photochemical processes occurring in this compound and related systems. acs.orgnsf.govuzh.ch

Table 3: Spectroscopic Signatures of Cinnamate Photochemical Transformations

| Spectroscopic Technique | Photochemical Process | Observed Change | Wavenumber/Wavelength Range | Reference(s) |

|---|---|---|---|---|

| UV-Vis Spectroscopy | Photodimerization/Isomerization | Decrease in absorbance intensity of π-π* transition | ~270-320 nm | mdpi.comnih.govunesp.br |

| FTIR Spectroscopy | Photodimerization | Decay of C=C stretching vibration | ~1637 cm⁻¹ | nih.govresearchgate.net |

| FTIR Spectroscopy | Photodimerization | Appearance of cyclobutane ring stretching mode | ~1000 cm⁻¹ | uzh.ch |

Applications in Advanced Materials Science and Engineering

Non-Linear Optical (NLO) Material Development

Sodium cinnamate (B1238496) has been identified as a promising material for non-linear optical (NLO) applications, which involve materials that alter the properties of light passing through them. The incorporation of sodium into the cinnamic acid structure has been shown to enhance these NLO effects. ijcps.comakjournals.com Such materials are crucial for technologies like frequency conversion and optical switching. rsc.org The suitability of sodium cinnamate for these applications is supported by its increased thermal stability compared to cinnamic acid, remaining stable up to 180°C. ijcps.comakjournals.com

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons with the same frequency interact with the material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. This compound crystals exhibit notable SHG efficiency. ijcps.comakjournals.com Studies using the Kurtz-Perry powder technique, with an Nd:YAG laser (1064 nm wavelength) as the input, have confirmed its frequency-doubling capability by detecting the emission of green light at 532 nm. ijcps.comakjournals.com The presence of the sodium ion is reported to make the SHG efficiency more pronounced. ijcps.comakjournals.com

Table 1: SHG Properties of this compound

| Property | Value/Observation | Source(s) |

|---|---|---|

| Input Wavelength | 1064 nm | ijcps.comakjournals.com |

| Output Wavelength | 532 nm (Green Light) | ijcps.comakjournals.com |

| Input Energy | 5.35 mJ/pulse | ijcps.com |

| Enhancing Factor | Presence of sodium ion | ijcps.comakjournals.com |

The NLO response of a material is intrinsically linked to its crystal structure. For a material to exhibit second-order NLO effects like SHG, it must possess a non-centrosymmetric crystal structure, meaning the crystal lacks a center of inversion. rsc.org The incorporation of the sodium atom into the cinnamic acid molecule alters the electronic distribution and molecular packing. ijcps.comakjournals.com This change in the crystal lattice, driven by the replacement of a hydrogen atom with sodium, leads to an enhancement of the NLO properties. ijcps.com Furthermore, this structural modification increases the thermal resistance of the material, which is a critical factor for the practical application of NLO crystals, ensuring they can withstand the heat generated by high-power lasers. ijcps.com

Second Harmonic Generation (SHG) Efficiency

Photoswitchable Materials and Responsive Systems

This compound's ability to undergo reversible trans-cis photoisomerization around its olefinic double bond upon exposure to UV light makes it a valuable photoswitchable molecule. scirp.orgresearchgate.net This property allows for the external, light-based control of the material's macroscopic properties.

A significant application of this compound's photoswitchable nature is in the photochemical control of the viscosity of fluid systems. oup.com Researchers have demonstrated that a mixed aqueous solution of the cationic surfactant cetyltrimethylammonium bromide (CTAB) and trans-sodium cinnamate forms a highly viscous, gel-like solution composed of entangled wormlike micelles. oup.comoup.com Upon UV irradiation, the trans-sodium cinnamate isomerizes to its cis form. oup.com The cis-isomer is less effective at promoting the growth of the wormlike micelles, leading to their transformation into smaller, non-entangling spherical or rod-like micelles. oup.com This structural change at the molecular level results in a dramatic decrease in the bulk viscosity of the solution. oup.com

Table 2: Photochemical Viscosity Change in an Aqueous CTAB/Sodium Cinnamate Solution

| Condition | Zero-Shear Viscosity (Pa·s) | Mechanism | Source(s) |

|---|---|---|---|

| Before UV Irradiation | 66.0 | trans-NaCin promotes wormlike micelle formation | oup.comoup.com |

| After UV Irradiation | 0.0021 | cis-NaCin disrupts wormlike micelles | oup.com |

This compound functions as a photosensitive hydrotrope, a substance that can enhance the solubility of poorly soluble compounds in water. scirp.orgresearchgate.net The trans-isomer of this compound is an effective hydrotrope, capable of dissolving various solutes like cinnamic acid, curcumin, and aspartic acid in aqueous solutions. scirp.orgresearchgate.net The key advantage of using a photosensitive hydrotrope is the ability to recover the dissolved solute without extensive dilution. researchgate.net By irradiating the solution with UV light, the trans-sodium cinnamate converts to the cis-isomer, which is a less effective hydrotrope. scirp.orgresearchgate.net This isomerization leads to the precipitation of the previously dissolved solute, allowing for its easy separation and recovery. scirp.org

The photoisomerization properties of the cinnamate moiety are also utilized in the creation of photofunctional self-assembled thin films. acs.org Studies on films made from dioctadecyldimethylammonium cinnamate, an ion pair of a cationic amphiphile and the cinnamate anion, demonstrate this principle. acs.org In these organized, multi-lamellar films, the cinnamate groups undergo E-Z (equivalent to trans-cis) photoisomerization upon UV illumination. acs.org This ability to photochemically alter the structure of components within a self-assembled film is a foundational step toward creating light-responsive surfaces and membranes. The process can induce changes in the film's physical properties, and unlike in solution, the solid-state assembly can influence the photochemical equilibrium, preventing the system from reaching a typical photostationary state. acs.org

Development of Photosensitive Hydrotropes

Polymer Chemistry and Macromolecular Design

This compound and its derivatives are instrumental in the design of sophisticated polymers with tailored properties. The photoreactive nature of the cinnamate group, coupled with its biocompatibility, has led to its use in a variety of macromolecular architectures.

Synthesis of Photoreactive Polymers and Copolymers

The synthesis of photoreactive polymers often utilizes the cinnamate moiety due to its ability to undergo [2+2] cycloaddition upon exposure to UV light. nanoient.orgslideplayer.com This reaction creates crosslinks between polymer chains, transforming the material's properties. nanoient.org For instance, polymers with pendant cinnamate groups can be synthesized and subsequently crosslinked in the solid state by irradiation. chemrj.org

The process frequently involves the reaction of a polymer with hydroxyl or amino groups with cinnamoyl chloride, which is synthesized from cinnamic acid. researchgate.netgoogle.com This functionalization introduces the photoreactive cinnamate groups onto the polymer backbone. researchgate.net For example, researchers have synthesized photosensitive polymers with cinnamate units by polymerizing monomers containing a methacryloyl group and a pendant cinnamate unit. chemrj.org The resulting polymers exhibit excellent photoreactivity, with the crosslinking confirmed by the disappearance of the characteristic UV absorbance of the cinnamate group and the insolubility of the irradiated polymer film. nanoient.org

These photoreactive polymers have applications as photoresists, where their solubility changes upon exposure to light, allowing for the creation of patterned materials. nanoient.orgchemrj.org The crosslinking of cinnamate side groups is a well-established method for producing such photosensitive polymers. nanoient.org

Cinnamate-Functionalized Biodegradable Elastomers

A notable application of cinnamate functionalization is in the creation of biodegradable elastomers for biomedical applications. nih.govgumed.edu.pl Researchers have developed a biodegradable elastomer, poly(glycerol-co-sebacate)-cinnamate (PGS-CinA), by functionalizing a polyester (B1180765) with pendant cinnamate groups. nih.govnih.gov This material can be crosslinked via photodimerization without the need for a photoinitiator. nih.govnih.gov

The resulting PGS-CinA network exhibits a Young's modulus ranging from 50.5 to 152.1 kPa and has a projected in vitro degradation half-life of 90 to 140 days. nih.govgumed.edu.pl These elastomers are intrinsically cell-adherent and support the proliferation of fibroblasts. nih.govgumed.edu.pl The synthesis involves the polycondensation of glycerol (B35011) and sebacic acid to form a pre-polymer, which is then functionalized with cinnamoyl chloride. nih.gov The final elastomeric network is formed by the [2+2] photocycloaddition of the pendant cinnamate groups upon UV irradiation. nih.gov

The properties of these elastomers, including their thermo-mechanical characteristics and biodegradability, make them promising candidates for use in bioabsorbable medical devices and as scaffolds for soft tissue engineering. nih.govgumed.edu.pl

Chiral Polyacetylenes for Smart Materials

The incorporation of cinnamate derivatives into polyacetylenes has been explored for the development of smart materials with chiral properties. rasayanjournal.co.in Research has demonstrated the synthesis of polyacetylenes containing cinnamate and its derivatives through the polymerization of specific monomers using a rhodium-based catalyst. rasayanjournal.co.in

These polymers, such as poly((S)-N-(1-oxo-1-(prop-2-ynylamino)propan-2-yl) cinnamamide), exhibit stable helical structures and show large specific rotation, indicating a one-handed helical conformation. rasayanjournal.co.in The molecular weights of these polymers range from 5,800 to 8,160 g/mol . rasayanjournal.co.in The helical structure is stabilized by factors such as intramolecular hydrogen bonds and steric repulsion. rasayanjournal.co.in

The resulting chiral polyacetylenes are being investigated for their potential application as chiral catalysts in asymmetric synthesis, as well as in other chiral-related science and technologies. rasayanjournal.co.in

Dynamic Covalent Crosslinking in Chiral Superstructures

The reversible nature of the cinnamate group's [2+2] cycloaddition has been harnessed to create dynamic covalent crosslinks in chiral superstructures. researcher.lifenih.gov This approach allows for the reversible fixation of supramolecular chirality in the self-assembly of side-chain polymers. researcher.lifenih.gov

By controlling the UV irradiation, it is possible to manipulate the inter-chain crosslinking and decrosslinking of the cinnamate groups. researcher.lifenih.gov This photo-programmable strategy provides a mechanism for the storage and regulation of chiral information within the polymeric material. nih.gov This dynamic crosslinking addresses a key challenge in the development of chirality-smart materials, where stable yet adaptable chiral structures are required. researcher.lifenih.gov

Modification of Crystal Habit and Morphology

This compound plays a role in the field of crystal engineering, specifically in the modification of the crystal habit and morphology of certain compounds. scirp.orgscirp.orgresearchgate.net Studies have investigated the crystallization of cinnamic acid from a photosensitive hydrotropic solution of this compound. scirp.orgscirp.org

In these experiments, subjecting the crystallization process to thermal cycles resulted in the formation of porous aggregates of cinnamic acid. scirp.orgscirp.org However, when the process was conducted under UV irradiation, the formation of these aggregates was not observed, indicating a change in the crystal morphology. scirp.orgscirp.org This suggests that the photo-induced trans-cis isomerization of this compound influences the crystallization behavior of the solute. scirp.org The initial morphology of the crystals and the type of hydrotrope used are significant factors that determine the final crystal morphology. scirp.orgscirp.org

Mechanistic Insights into Biological Interactions in Vitro and Cellular Studies

Modulation of Cellular Signaling Pathways

Binding to Toll-Like Receptors and Inflammatory Pathway Activation (in vitro)

Sodium cinnamate (B1238496) has been shown to interact with Toll-like receptors (TLRs) on the surface of cells. This binding initiates the activation of inflammatory signaling pathways. biosynth.com TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing molecules associated with pathogens. nih.gov Upon activation, TLRs trigger a cascade of downstream signaling events, leading to the production of various inflammatory mediators. nih.gov

Studies on cinnamate-derived compounds have demonstrated their ability to modulate TLR-mediated responses. For instance, certain cinnamate derivatives have been observed to downregulate the expression of TLR-2 and upregulate TLR-4 expression in human monocytes. researchgate.net This differential regulation of TLRs can influence the cellular response to inflammatory stimuli. The activation of these pathways ultimately leads to the transcription of genes involved in inflammation. nih.gov

Impact on Lipid Accumulation via AMPK Pathway in HepG2 Cells (Methyl Cinnamate Analog)

Research on methyl cinnamate, an analog of sodium cinnamate, has provided insights into its effects on lipid metabolism in liver cells. In HepG2 cells, a human liver cancer cell line, methyl cinnamate has been found to alleviate the accumulation of triglycerides. tandfonline.comnih.gov This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway. tandfonline.comnih.gov

AMPK is a key regulator of cellular energy homeostasis. tandfonline.comnih.gov Its activation leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC), which in turn inhibits the synthesis of fatty acids and reduces the buildup of intracellular triglycerides. tandfonline.comnih.gov Studies have shown that treatment with methyl cinnamate increases the phosphorylation of both AMPK and ACC in HepG2 cells. tandfonline.comnih.govnih.gov Molecular docking studies further suggest a direct interaction between methyl cinnamate and AMPK, leading to its phosphorylation and the subsequent improvement in lipid accumulation. tandfonline.comnih.gov

Enzyme Inhibition and Molecular Targets

Inhibition of Enzymes involved in Viral Replication (e.g., Influenza A, Herpes Simplex Virus Type 1)

This compound has demonstrated inhibitory activity against enzymes that are essential for the replication of certain viruses, including Influenza A virus and Herpes Simplex Virus Type 1 (HSV-1). biosynth.com The replication of these viruses relies on specific viral enzymes, such as polymerases, which are attractive targets for antiviral therapies. nih.gov By inhibiting these crucial enzymes, this compound can interfere with the viral life cycle. biosynth.com

The strategy of targeting protein-protein interactions within viral polymerase complexes is a known approach for developing antiviral agents. nih.gov While the precise mechanism of this compound's inhibitory action on these specific viral enzymes requires further detailed investigation, its observed effects suggest a potential role in disrupting viral replication processes. biosynth.com

Interaction with Specific Biological Enzymes (e.g., Lipases, ACE)

Cinnamic acid and its derivatives, including this compound, have been shown to interact with and inhibit the activity of certain biological enzymes, such as lipases and angiotensin-converting enzyme (ACE). ncats.iochemicalbook.comncats.io Pancreatic lipase (B570770) is a key enzyme in the digestion and absorption of dietary fats. researchgate.net Studies have demonstrated that extracts from plants containing cinnamic acid derivatives can inhibit pancreatic lipase activity in vitro. researchgate.net

Similarly, Angiotensin-Converting Enzyme (ACE) plays a significant role in the regulation of blood pressure. The inhibition of ACE is a common strategy for managing hypertension. ncats.iochemicalbook.com The ability of cinnamic acid to inhibit both lipases and ACE suggests its potential to influence metabolic and cardiovascular processes through enzymatic modulation. ncats.iochemicalbook.com

Interaction with Subcellular Components and Biomolecules

This compound, as a derivative of cinnamic acid, is involved in various biosynthetic pathways and can interact with numerous subcellular components and biomolecules. chemicalbook.com Cinnamic acid itself is a central intermediate in the biosynthesis of a wide array of natural products in plants, including flavonoids, lignans, and coumarins. chemicalbook.commdpi.com This biosynthesis is initiated by the enzyme phenylalanine ammonia-lyase (PAL). chemicalbook.com

The chemical structure of cinnamic acid, featuring a carboxylic acid group and an aromatic ring, allows for various interactions. mdpi.com It has been suggested that cinnamic acid derivatives can interact with cellular membranes, potentially disrupting them and leading to antimicrobial effects. mdpi.com Furthermore, these compounds are believed to act within redox-sensitive signaling cascades, which could contribute to the stabilization of cells and tissues. scispace.com

Disruption of Bacterial Cell Membranes

Influence on Biochemical Synthesis Pathways (e.g., accumulation of photosynthetic pigments)

This compound and its parent compound, cinnamic acid, are integral to major biochemical pathways in plants, particularly the phenylpropanoid pathway. nih.gov This pathway is a primary route for the synthesis of a vast array of secondary metabolites, including flavonoids, anthocyanins, lignins, and coumarins, which are crucial for plant growth, development, and defense. thepharmajournal.comnih.gov

While direct studies on the effect of this compound on the accumulation of photosynthetic pigments are limited, its influence can be inferred from its role in related metabolic networks. For instance, studies have shown that light treatments designed to enhance the biosynthesis of phenolic acids in black wheat seedlings led to increased activity of cinnamate 4-hydroxylase (C4H), a key enzyme in the phenylpropanoid pathway. mdpi.com This enhanced enzymatic activity was correlated with an augmentation in the seedlings' chlorophyll (B73375) content, suggesting a metabolic link between the cinnamate pathway and pigment synthesis. mdpi.com

Furthermore, treatment of cells with this compound has been shown to increase the levels of caffeic acid and chlorogenic acid. biosynth.com Both of these compounds are direct derivatives of the phenylpropanoid pathway, underscoring the ability of this compound to influence the flux of this metabolic route. Since precursors for certain pigments, like anthocyanins, are synthesized through this same pathway, modulating its activity could foreseeably impact pigment accumulation. researchgate.netpeerj.com

Table 3: Role of Cinnamate in Plant Biochemical Pathways

| Pathway | Key Enzyme/Intermediate | Influence/Role | Downstream Products | Source |

| Phenylpropanoid Pathway | Cinnamic Acid | Key intermediate derived from phenylalanine. | Flavonoids, Anthocyanins, Lignins, Coumarins | thepharmajournal.comnih.gov |

| Phenolic Acid Biosynthesis | Cinnamate 4-hydroxylase (C4H) | Activity enhanced by certain stimuli, correlating with increased chlorophyll content. | Phenolic Acids, Photosynthetic Pigments | mdpi.com |

| Phenylpropanoid Pathway | This compound | Treatment leads to increased levels of downstream metabolites. | Caffeic Acid, Chlorogenic Acid | biosynth.com |

Genotoxic Activity at the Cellular Level (as a measurable biological effect)

In vitro studies on mammalian cell lines have indicated that this compound can exhibit genotoxic activity. biosynth.com This activity represents a measurable biological effect at the cellular level, distinct from its antimicrobial mechanisms.

Research using Chinese hamster ovary (CHO) cells demonstrated that this compound induced chromosomal aberrations. industrialchemicals.gov.au This effect was observed at concentrations of 10 µM and 33.3 µM, while a higher dose of 100 µM was found to be cytotoxic. industrialchemicals.gov.au

Further evidence of its genotoxic potential comes from studies using the L5178Y mouse lymphoma cell forward mutation assay. In this system, this compound caused dose-related increases in mutations, both with and without the presence of a metabolic activation system. industrialchemicals.gov.au This suggests that the compound itself, as well as its potential metabolites, can be responsible for the observed genotoxic effects. These findings in mammalian cells contrast with results from bacterial systems, where cinnamic acid is generally found to be negative for mutagenicity. industrialchemicals.gov.au

Table 4: Genotoxic Effects of this compound in Mammalian Cell Assays

| Cell Line | Assay Type | Concentration(s) | Observed Effect | Source |

| Chinese Hamster Ovary (CHO) | Chromosomal Aberration Assay | 10 µM, 33.3 µM | Induction of chromosomal aberrations. | industrialchemicals.gov.au |

| Chinese Hamster Ovary (CHO) | Chromosomal Aberration Assay | 100 µM | Cytotoxicity. | industrialchemicals.gov.au |

| L5178Y Mouse Lymphoma | Forward Mutation Assay | Not specified | Dose-related increases in mutations. | industrialchemicals.gov.au |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of the cinnamate (B1238496) ion. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with various basis sets, such as 6-311++G(d,p), to achieve a reliable balance between computational cost and accuracy for organic molecules. scielo.org.mxnih.gov Such calculations have been successfully applied to predict the molecular structures, and the electronic and vibrational properties of cinnamic acid and its derivatives. scielo.org.mx

The electronic properties of the cinnamate ion are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity, kinetic stability, and optical and electrical properties. aip.orgirjweb.com A smaller energy gap suggests higher reactivity and facilitates intramolecular charge transfer. aip.orgresearchgate.net

Studies on cinnamate-containing compounds have used DFT to calculate these electronic parameters. For instance, in a study on guanidinium (B1211019) cinnamate, the HOMO-LUMO energy gap was calculated, with the lower band gap indicating the material's potential for use in non-linear optoelectronic applications. researchgate.net The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are rich or deficient in electrons. mdpi.comresearchgate.net In the cinnamate ion, these maps typically show a high concentration of negative charge (electrophilic attack sites) around the carboxylate oxygen atoms. mdpi.comresearchgate.net This charge distribution is crucial for understanding intermolecular interactions, including hydrogen bonding and coordination with metal ions like sodium.

| Compound/Conformer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Morpholinium Cinnamate | - | - | 3.8 | aip.org |

| Guanidinium Cinnamate | - | - | Lower Band Gap | researchgate.net |

| Phenyl Cinnamate Derivative (In) | ~ -6.2 | ~ -1.8 | ~ 4.4 | mdpi.com |

The cinnamate ion can exist in different spatial arrangements, or conformations, primarily due to rotation around the single bond connecting the acrylic acid side chain to the phenyl ring. The most significant conformers are the s-cis and s-trans isomers. Computational studies using DFT have been performed to determine the relative stability of these conformers. scielo.org.mx

| Medium | Relative Energy (ΔE = Es-cis - Es-trans) (kJ/mol) | Source |

|---|---|---|

| Gas Phase | -2.34 | scielo.org.mx |

| Heptane (Non-polar solvent) | -2.03 | scielo.org.mx |

| Water (Polar solvent) | -1.55 | scielo.org.mx |

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations are highly effective in predicting these vibrational frequencies. scielo.org.mxresearchgate.net By comparing the calculated vibrational spectra with experimental data, researchers can confirm molecular structures and assign specific spectral bands to the vibrations of functional groups. researchgate.netresearchgate.net